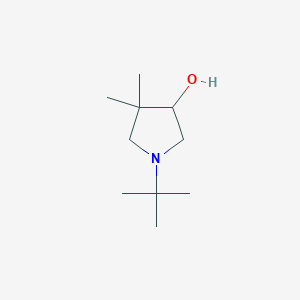
1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the pyrrolidine ring. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol typically involves the reaction of tert-butylamine with 4,4-dimethyl-2-pyrrolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of flow microreactor systems has been shown to be effective in the direct introduction of tert-butyl groups into organic compounds, providing a sustainable and scalable method for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of tert-butyl groups on the biological activity of molecules. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new drug targets and mechanisms of action.
Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials. It is also used in the formulation of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The presence of the tert-butyl group can also influence the compound’s reactivity and stability, making it a valuable tool in the study of chemical and biological processes .
Comparación Con Compuestos Similares
- 1-(Tert-butyl)-4-methylpyrrolidin-3-ol
- 1-(Tert-butyl)-4,4-dimethylpiperidin-3-ol
- 1-(Tert-butyl)-4,4-dimethylazetidin-3-ol
Comparison: 1-(Tert-butyl)-4,4-dimethylpyrrolidin-3-ol is unique due to the presence of both tert-butyl and dimethyl groups on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence the compound’s reactivity and stability. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-tert-butyl-4,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)11-6-8(12)10(4,5)7-11/h8,12H,6-7H2,1-5H3 |
Clave InChI |
XMKYHPCXQQGXEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


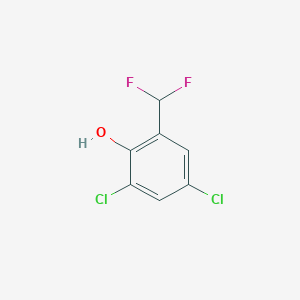
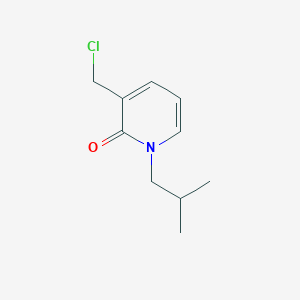
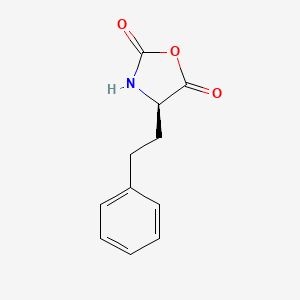
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
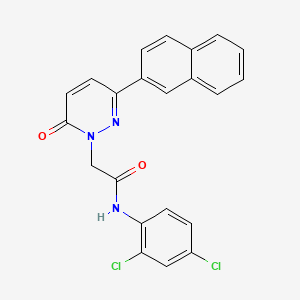

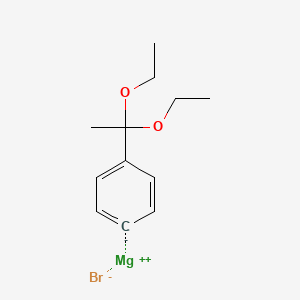
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
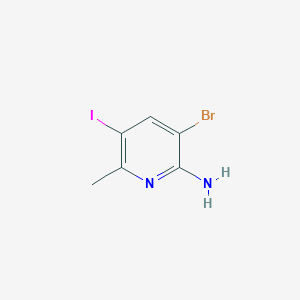
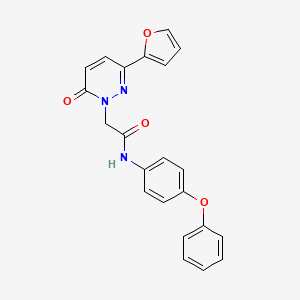
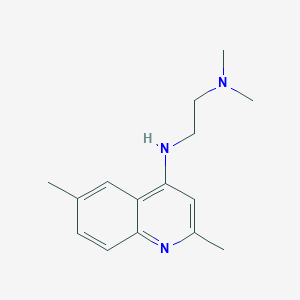
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
